(S)-2-Benzylheptan-1-ol
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Overview
Description
(S)-2-Benzylheptan-1-ol is an organic compound with the molecular formula C14H22O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzylheptan-1-ol typically involves the reduction of the corresponding ketone, (S)-2-Benzylheptan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Benzylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: (S)-2-Benzylheptan-1-one or (S)-2-Benzylheptanoic acid.
Reduction: (S)-2-Benzylheptane.
Substitution: (S)-2-Benzylheptyl chloride.
Scientific Research Applications
(S)-2-Benzylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-2-Benzylheptan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
®-2-Benzylheptan-1-ol: The enantiomer of (S)-2-Benzylheptan-1-ol, with similar chemical properties but different biological activity due to its opposite chirality.
2-Phenylheptan-1-ol: A structurally similar compound with a phenyl group instead of a benzyl group.
2-Benzylhexan-1-ol: A homologous compound with one less carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different interactions in biological systems compared to its enantiomer or other similar compounds. This makes it valuable in applications requiring chiral specificity.
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(2S)-2-benzylheptan-1-ol |
InChI |
InChI=1S/C14H22O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,14-15H,2-3,5,10-12H2,1H3/t14-/m0/s1 |
InChI Key |
CGMOOAUESLSUKM-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CCCCCC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
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